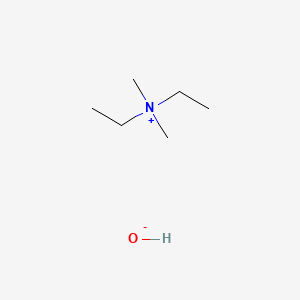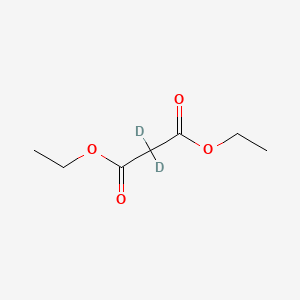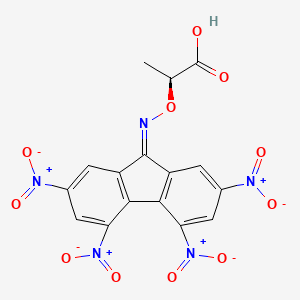
1,2-Dibrom-4-tert-butylbenzol
Übersicht
Beschreibung
1,2-Dibromo-4-tert-butylbenzene is a chemical compound with the molecular formula C10H12Br2 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Synthesis Analysis
The synthesis of 1,2-Dibromo-4-tert-butylbenzene can be achieved from 1-Bromo-4-tert-butylbenzene . After the removal of solvent, the crude product is purified by column chromatography on silica gel using petroleum ether/dichloromethane(10/3, v/v), then evaporated to obtain the pure product as a yellow solid .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-4-tert-butylbenzene consists of 12 heavy atoms and 6 aromatic heavy atoms. The fraction of Csp3 is 0.4 and it has 1 rotatable bond .Chemical Reactions Analysis
Benzene first undergoes a halogenation reaction of bromobenzene, and then reacts with tert-butyl through a Grignard reagent under acidic conditions to obtain the corresponding bromide .Physical And Chemical Properties Analysis
1,2-Dibromo-4-tert-butylbenzene has a molecular weight of 292.01 . It is moderately soluble with a solubility of 0.00236 mg/ml or 0.00000809 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 3.08 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Verbindungen wie 1,2-Dibrom-4-tert-butylbenzol sind oft wertvolle Bausteine in der organischen Synthese. Ihre bromierte Natur macht sie zu reaktiven Zwischenprodukten für die Konstruktion komplexerer Moleküle. Sie können aufgrund ihrer Stabilität und Reaktivität zur Synthese von Pharmazeutika, Agrochemikalien und Spezialchemikalien verwendet werden .
Proteomforschung
Solche Verbindungen können auch in der Proteomforschung verwendet werden, die sich mit der Untersuchung von Proteomen und ihren Funktionen befasst. Bromierte Verbindungen können als Marker dienen oder an der Synthese von Peptiden und Proteinen für experimentelle Zwecke beteiligt sein .
Untersuchung sterischer Effekte
Forscher können this compound verwenden, um sterische Effekte in chemischen Reaktionen zu untersuchen. Sterische Hinderung kann den Ausgang von Reaktionen beeinflussen, wie z. B. Oligomerisierungsprozesse .
Benzylische Reaktionen
Die benzylische Position von aromatischen Verbindungen wie this compound ist oft ein Ort chemischer Reaktivität. Sie kann verschiedene Transformationen durchlaufen, die in der Synthesechemie nützlich sind .
Chromatographie und Massenspektrometrie
In der analytischen Chemie können solche Verbindungen innerhalb der Chromatographie oder Massenspektrometrie verwendet werden, um andere Substanzen aufgrund ihrer einzigartigen Eigenschaften zu identifizieren oder zu quantifizieren .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Molecular Mechanism
It is known to participate in free radical bromination and nucleophilic substitution reactions
Eigenschaften
IUPAC Name |
1,2-dibromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUMICSOKCMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482426 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6683-75-6 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)




![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)



